N-Vinylstearamide
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Overview
Description
N-Vinylstearamide is an organic compound with the chemical formula C20H39NO. It is a derivative of stearamide, where the hydrogen atom of the amide group is replaced by a vinyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinylstearamide can be synthesized through the reaction of stearic acid with vinylamine. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where stearic acid and vinylamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Vinylstearamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the vinyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives and other substituted products
Scientific Research Applications
N-Vinylstearamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce polymers with unique properties.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of lubricants, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-Vinylstearamide involves its interaction with various molecular targets and pathways. It can interact with cell membranes, altering their permeability and affecting cellular processes. In drug delivery systems, it can encapsulate drugs and release them in a controlled manner, enhancing their efficacy and reducing side effects .
Comparison with Similar Compounds
- N-Vinylacetamide
- N-Vinylformamide
- N-Vinylpyrrolidone
Comparison: N-Vinylstearamide is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its compatibility with lipid-based systems. Compared to N-Vinylacetamide and N-Vinylformamide, this compound has better biocompatibility and is more suitable for applications in drug delivery and biomedical research. N-Vinylpyrrolidone, on the other hand, is more commonly used in polymerization reactions due to its higher reactivity .
Properties
CAS No. |
85938-55-2 |
---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-ethenyloctadecanamide |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h4H,2-3,5-19H2,1H3,(H,21,22) |
InChI Key |
DPDUMCDONQYFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC=C |
Origin of Product |
United States |
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